molecular formula C18H17BrO B134668 (5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol CAS No. 156458-91-2

(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol

Cat. No. B134668
M. Wt: 329.2 g/mol
InChI Key: KNGHLHQCMDBTQE-GDNBJRDFSA-N
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Description

The description of a chemical compound includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, common name, etc .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other compounds. The type of reaction (e.g., substitution, addition, elimination, etc.) and the conditions under which it occurs are usually studied .


Physical And Chemical Properties Analysis

This involves studying properties like boiling point, melting point, solubility, reactivity, stability, etc .

Scientific Research Applications

  • Protecting Group for Various Compounds : The 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl group, a related structure, has been found useful as a protecting group for amines, amino acids, alcohols, thiols, and carboxylic acids. It is particularly stable in strongly acidic media and can be easily cleaved under mild conditions, making it valuable in peptide chemistry (Pless, 1976).

  • Photolysis and Spectral Analysis : The photolysis of a related compound, 5-diazo-10, 11-dihydro-5H-dibenzo[a, d]cycloheptene, led to the formation of several compounds, including 10,11-dihydro-5H-dibenzo[a, d]cyclohepten-5-ol. The electronic spin resonance (ESR) spectrum and absorption spectrum of the resulting carbene were similar to that of diphenylmethylene (Moritani et al., 1967).

  • Crystal Structure Analysis : The crystal structure of a compound with a similar backbone, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine hydrobromide, has been analyzed. This study revealed details about the molecule's geometry, including the dihedral angles between its planes (Tokuma et al., 1971).

  • Selectivity and Polymorphism Studies : Research on 5-(4-methoxyphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol, a compound with a similar structure, showed its selectivity profiles with various aromatic solvents and revealed conformational polymorphism, indicating its potential in molecular recognition and materials science (Nassimbeni et al., 2009).

  • Transannular Reactions : Studies on derivatives of 5-(2-biphenylyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol demonstrated their stability under various conditions and highlighted transannular reactions such as solvent-assisted hydride shifts and cyclocondensations (Hellwinkel & Becker, 1989).

  • Synthesis of Biologically Active Derivatives : Novel dibenzosuberone derivatives, potentially acting as tricyclic antidepressants, were synthesized and studied for their biological activity. This research expands the chemical library of compounds with potential therapeutic applications (Merkaš et al., 2005).

Safety And Hazards

This involves understanding the potential health risks associated with exposure to the compound, as well as any precautions that should be taken when handling it .

Future Directions

This involves predicting or proposing potential applications or areas of study for the compound based on its properties and behavior .

properties

IUPAC Name

(2Z)-2-(3-bromopropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO/c19-11-5-10-15-14-7-2-1-6-13(14)12-18(20)17-9-4-3-8-16(15)17/h1-4,6-10,18,20H,5,11-12H2/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGHLHQCMDBTQE-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C(=CCCBr)C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C2=CC=CC=C2/C(=C\CCBr)/C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439774
Record name FT-0663857
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol

CAS RN

156458-91-2
Record name (5Z)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156458-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FT-0663857
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol
Reactant of Route 2
(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol
Reactant of Route 3
(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol
Reactant of Route 4
(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol
Reactant of Route 5
(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol
Reactant of Route 6
(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol

Citations

For This Compound
1
Citations
E Kyburz, H Spiegelberg - US Patent 3,786,095, 1974 - Google Patents
Abstract 5-(3-(SUBSTITUTED AMINO)-ALKYLIDENE)-5-11-DIHYDRO10H--DIBENZO (A, D) CYCLOHEPTEN-10 ONES, 5-(3-(SUBSTITUTED AMINO)-ALKYL-5, 11-DIHYDRO-10H-DIBENZO (A, D) CYCLOHEPTEN-10-ONES AND ANALOGS THEREOF ARE PREPARED INTEALIA, FROM THE CORRESPONDINGLY SUBSTITUTED 3-(10-X-5HDIBENZO (A, D) CYCLOHEPTEN-5-YLIDENE)-N-SUBSTITUTED ALKYL AMINES AND 3-(10-X-5H-DIBENZO (A, D) CYCLOHEPTENYL) N-SIBSTUTUTED ALKYL AMINES, WHEREIN X IS …
Number of citations: 3 patents.google.com

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